molecular formula C15H15NO2 B13011268 (6-Ethoxy-5-methylpyridin-3-yl)(phenyl)methanone

(6-Ethoxy-5-methylpyridin-3-yl)(phenyl)methanone

Cat. No.: B13011268
M. Wt: 241.28 g/mol
InChI Key: QZXFEDNGYASTDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Ethoxy-5-methylpyridin-3-yl)(phenyl)methanone is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an ethoxy group at the 6th position, a methyl group at the 5th position, and a phenylmethanone moiety attached to the 3rd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Ethoxy-5-methylpyridin-3-yl)(phenyl)methanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-ethoxy-5-methylpyridine and benzoyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as pyridine or triethylamine to facilitate the nucleophilic substitution reaction.

    Procedure: The 6-ethoxy-5-methylpyridine is reacted with benzoyl chloride in the presence of the base, leading to the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

(6-Ethoxy-5-methylpyridin-3-yl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(6-Ethoxy-5-methylpyridin-3-yl)(phenyl)methanone has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6-Ethoxy-5-methylpyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (6-Ethoxy-5-methylpyridin-3-yl)(phenyl)methanol: A similar compound with a hydroxyl group instead of a carbonyl group.

    (6-Ethoxy-5-methylpyridin-3-yl)(phenyl)amine: A derivative with an amine group.

    (6-Ethoxy-5-methylpyridin-3-yl)(phenyl)ethanone: A compound with an ethyl group instead of a methyl group.

Uniqueness

(6-Ethoxy-5-methylpyridin-3-yl)(phenyl)methanone is unique due to its specific substitution pattern on the pyridine ring and the presence of the phenylmethanone moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

(6-ethoxy-5-methylpyridin-3-yl)-phenylmethanone

InChI

InChI=1S/C15H15NO2/c1-3-18-15-11(2)9-13(10-16-15)14(17)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3

InChI Key

QZXFEDNGYASTDU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=C(C=C1C)C(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.